1-Bromo-3-methyladamantane
CAS No.: 702-77-2
Cat. No.: VC21341783
Molecular Formula: C11H17Br
Molecular Weight: 229.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 702-77-2 |
---|---|
Molecular Formula | C11H17Br |
Molecular Weight | 229.16 g/mol |
IUPAC Name | 1-bromo-3-methyladamantane |
Standard InChI | InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3 |
Standard InChI Key | MXAYGTASSPYUJB-UHFFFAOYSA-N |
SMILES | CC12CC3CC(C1)CC(C3)(C2)Br |
Canonical SMILES | CC12CC3CC(C1)CC(C3)(C2)Br |
Appearance | Colorless Oil to White Low Melting Solid |
Chemical Structure and Properties
1-Bromo-3-methyladamantane is a crystalline organic compound with the molecular formula C11H17Br and a molecular weight of 229.157. It belongs to the class of brominated adamantane derivatives, featuring a rigid tricyclic structure with specific substitution patterns . The adamantane skeleton provides exceptional stability, while the bromine atom enables further chemical transformations, making this compound valuable in synthetic organic chemistry.
Physical Properties
The physical properties of 1-Bromo-3-methyladamantane are summarized in the following table:
Property | Value |
---|---|
CAS Number | 702-77-2 |
Molecular Formula | C11H17Br |
Molecular Weight | 229.157 |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 243.6±9.0 °C at 760 mmHg |
Melting Point | Not Available |
Flash Point | 103.7±8.4 °C |
Exact Mass | 228.051361 |
The compound exhibits a relatively high boiling point characteristic of adamantane derivatives, reflecting the compound's structural rigidity and molecular weight .
Chemical Properties
1-Bromo-3-methyladamantane possesses several notable chemical properties that influence its behavior in reactions and applications:
Property | Value |
---|---|
LogP | 4.51 |
Vapour Pressure | 0.1±0.5 mmHg at 25°C |
Index of Refraction | 1.582 |
The LogP value of 4.51 indicates high lipophilicity, suggesting good membrane permeability—a property that can be particularly valuable for pharmaceutical applications . The compound's relatively low vapor pressure at room temperature indicates moderate volatility, while its refractive index provides useful information for analytical identification and purity assessment.
Synthesis Methods
The synthesis of 1-Bromo-3-methyladamantane typically involves bromination of 3-methyladamantane. While the search results don't provide specific synthesis methods for this exact compound, related bromination processes of adamantane derivatives offer relevant insights.
Applications and Uses
1-Bromo-3-methyladamantane serves several important functions in chemical research and development. Its primary applications include:
Synthetic Intermediate
As a functionalized adamantane derivative, 1-Bromo-3-methyladamantane serves as a valuable synthetic intermediate in organic chemistry. The bromine substituent provides a reactive site for various transformations including:
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Nucleophilic substitution reactions
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Metal-catalyzed coupling reactions
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Elimination reactions to form unsaturated derivatives
These reactions allow for the incorporation of the adamantane scaffold into more complex molecular structures with specific functional properties.
Pharmaceutical Research
Although the search results don't specifically mention pharmaceutical applications for 1-Bromo-3-methyladamantane, it's worth noting that related brominated adamantane derivatives are important precursors in pharmaceutical synthesis. For example, the related compound 1-bromo-3,5-dimethyl adamantane is a key intermediate in the synthesis of Memantine, an NMDA receptor antagonist used in treating Alzheimer's disease . This suggests potential value for 1-Bromo-3-methyladamantane in pharmaceutical research pathways.
Research Significance
The significance of 1-Bromo-3-methyladamantane in research contexts stems from several factors:
Structure-Activity Relationships
The unique structure of adamantane derivatives, including 1-Bromo-3-methyladamantane, makes them valuable in structure-activity relationship studies. The rigid tricyclic structure provides a well-defined spatial arrangement of functional groups, allowing researchers to study how structural modifications impact chemical and biological activities.
The compound has been referenced in scientific literature, including:
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